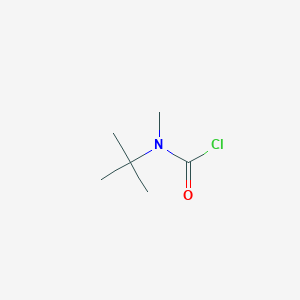
2,2,4-Trimethyl-1H-quinoline-7-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,2,4-Trimethyl-1H-quinoline-7-carbonitrile is a heterocyclic compound that belongs to the quinoline family Quinoline derivatives are known for their diverse biological activities and are widely used in medicinal chemistry
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,2,4-Trimethyl-1H-quinoline-7-carbonitrile typically involves the reaction of hydroquinolinecarbaldehyde with hydroxylamine hydrochloride and iodine in aqueous ammonia under ambient conditions . Another method involves the condensation of 6-formyl-7-hydroxy-1,2,2,4-tetramethyl-1,2-dihydroquinoline with methylene-active compounds such as ethyl cyanoacetate, dimethyl-3-oxopentanedioate, ethyl acetoacetate, diethylmalonate, or Meldrum’s acid .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the use of scalable and environmentally friendly synthetic routes, such as microwave-assisted synthesis and solvent-free conditions, is encouraged to meet industrial demands .
Analyse Des Réactions Chimiques
Types of Reactions
2,2,4-Trimethyl-1H-quinoline-7-carbonitrile undergoes various chemical reactions, including:
Condensation Reactions: It reacts with methylene-active compounds to form substituted coumarins.
Cyclization Reactions: The compound can undergo cyclization to form triazolo/pyrazolo [1,5-a]pyrimidin-6-yl carboxylic acids.
Common Reagents and Conditions
Hydroxylamine Hydrochloride and Iodine: Used in the synthesis of hydroquinoline derivatives.
Methylene-Active Compounds: Such as ethyl cyanoacetate and diethylmalonate, used in condensation reactions.
Major Products Formed
Substituted Coumarins: Formed from the condensation reaction with methylene-active compounds.
Triazolo/Pyrazolo [1,5-a]pyrimidin-6-yl Carboxylic Acids: Formed from cyclization reactions.
Applications De Recherche Scientifique
2,2,4-Trimethyl-1H-quinoline-7-carbonitrile has several scientific research applications:
Pharmaceuticals: It is investigated for its potential as an inhibitor of gluconate 2-dehydrogenase and as a progesterone antagonist.
Industrial Chemistry:
Biological Research: Studied for its antiallergic, antiasthmatic, and antiarthritic properties.
Mécanisme D'action
The mechanism of action of 2,2,4-Trimethyl-1H-quinoline-7-carbonitrile involves its interaction with specific molecular targets and pathways:
Inhibition of Gluconate 2-Dehydrogenase: The compound acts as an inhibitor, potentially affecting glucose metabolism.
Progesterone Antagonist: It exhibits antagonistic effects on progesterone receptors, which may influence hormonal pathways.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Phenyl-1,3-oxazol-5(4H)-ones: These compounds share similar synthetic routes and biological activities.
7-Methylazolopyrimidines: These compounds also undergo similar condensation and cyclization reactions.
Uniqueness
2,2,4-Trimethyl-1H-quinoline-7-carbonitrile is unique due to its specific structural features and the range of biological activities it exhibits. Its ability to act as both an inhibitor of gluconate 2-dehydrogenase and a progesterone antagonist sets it apart from other quinoline derivatives .
Propriétés
IUPAC Name |
2,2,4-trimethyl-1H-quinoline-7-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14N2/c1-9-7-13(2,3)15-12-6-10(8-14)4-5-11(9)12/h4-7,15H,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SAZXGYBSRPQNNH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(NC2=C1C=CC(=C2)C#N)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
198.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-Fluoro-5-[2-(trifluoromethoxy)phenyl]benzoic acid](/img/structure/B2880905.png)
![1-methyl-3-(2-oxo-2-phenylethyl)-9-(p-tolyl)-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2880906.png)
![N-{[1-methyl-3-(1-methyl-1H-pyrazol-4-yl)-1H-pyrazol-4-yl]methylidene}hydroxylamine](/img/structure/B2880907.png)


![8-(3,4-dimethylphenyl)-7-(4-fluorophenyl)-1,3-dimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2880911.png)




![Ethyl [(8-chloro-4-oxo-1,2,3,4-tetrahydrocyclopenta[c]chromen-7-yl)oxy](phenyl)acetate](/img/structure/B2880916.png)
![1,3-Bis[(4-chlorophenyl)sulfanyl]propan-2-ol](/img/structure/B2880918.png)
